molecular formula C10H12N2 B12440955 1-Phenylcyclopropane-1-carboximidamide

1-Phenylcyclopropane-1-carboximidamide

Cat. No.: B12440955
M. Wt: 160.22 g/mol
InChI Key: KFOSBZWRVDQDJO-UHFFFAOYSA-N
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Description

1-Phenylcyclopropane-1-carboximidamide is an organic compound with the molecular formula C10H12N2 It is a derivative of cyclopropane, featuring a phenyl group and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-carboximidamide can be synthesized through a multi-step process. One common method involves the α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane, followed by the conversion of the cyano group to an acid group using concentrated hydrochloric acid. The resulting acid derivative undergoes acid-amine coupling with various amines to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylcyclopropane-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of 1-Phenylcyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-Phenylcyclopropane-1-amine.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Phenylcyclopropane-1-carboximidamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. This inhibition occurs through the modulation of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines such as IL-1β .

Comparison with Similar Compounds

  • 1-Phenyl-1-cyclopropanecarboxylic acid
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Comparison: 1-Phenylcyclopropane-1-carboximidamide is unique due to its carboximidamide functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 1-Phenyl-1-cyclopropanecarboxylic acid primarily undergoes reactions typical of carboxylic acids, this compound exhibits additional reactivity due to the presence of the carboximidamide group .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1-phenylcyclopropane-1-carboximidamide

InChI

InChI=1S/C10H12N2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12)

InChI Key

KFOSBZWRVDQDJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=N)N

Origin of Product

United States

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